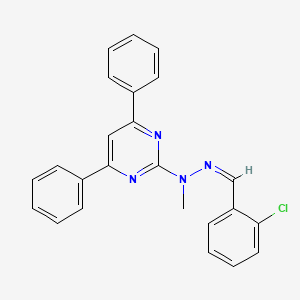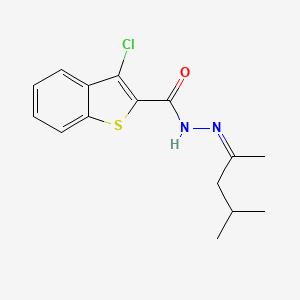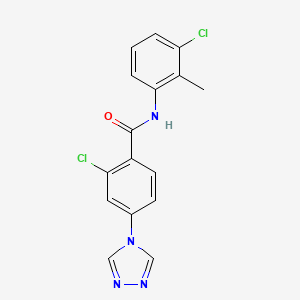
2-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone, also known as CDPH, is a chemical compound that has been widely studied for its potential applications in scientific research. CDPH is a hydrazone derivative of pyrimidine, and its unique chemical structure has led to its investigation as a potential tool for studying various biological processes. In
Mécanisme D'action
The mechanism of action of 2-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone is not fully understood, but it is thought to involve the formation of a complex with ROS. The hydrazone moiety of this compound can undergo a reaction with ROS to form a highly fluorescent product, which can be detected by fluorescence microscopy or spectroscopy. The formation of this complex may also lead to the activation of downstream signaling pathways that result in the observed biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this compound has been shown to act as an antioxidant, protecting cells from oxidative stress. At higher concentrations, this compound can induce apoptosis in cancer cells and inhibit the activity of certain enzymes involved in cancer cell proliferation and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone is its high selectivity for ROS, which allows for specific detection and imaging of these molecules in live cells. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient tool for researchers. However, one limitation of this compound is its potential toxicity at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone. One area of interest is the development of new derivatives of this compound with improved selectivity and sensitivity for specific ROS species. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy. Finally, the use of this compound in combination with other imaging and therapeutic agents may lead to new insights and approaches for studying and treating various diseases.
Méthodes De Synthèse
The synthesis of 2-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone involves the reaction of 4,6-diphenyl-2-pyrimidinylhydrazine with 2-chlorobenzaldehyde in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions, and the resulting product is purified through recrystallization. The purity and yield of the product can be optimized by adjusting the reaction conditions, such as the reaction time, temperature, and solvent used.
Applications De Recherche Scientifique
2-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been investigated for its potential applications in various areas of scientific research. One of the primary uses of this compound is as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play important roles in various physiological and pathological processes, such as aging, inflammation, and cancer. This compound can selectively bind to ROS and emit fluorescence, allowing researchers to visualize and quantify ROS levels in live cells.
This compound has also been studied for its potential as a therapeutic agent for cancer. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the mitochondrial pathway. Additionally, this compound has been investigated for its potential to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and metastasis.
Propriétés
IUPAC Name |
N-[(Z)-(2-chlorophenyl)methylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4/c1-29(26-17-20-14-8-9-15-21(20)25)24-27-22(18-10-4-2-5-11-18)16-23(28-24)19-12-6-3-7-13-19/h2-17H,1H3/b26-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHGXTLMAGNHHX-ONUIUJJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/N=C\C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5489320.png)


![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5489348.png)
![2-{[(dimethylamino)methylene]amino}-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5489367.png)
![5-(3-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-3-isoxazolol](/img/structure/B5489368.png)

![2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]morpholine](/img/structure/B5489371.png)
![6-ethyl-2-methyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)quinoline](/img/structure/B5489378.png)
![2,5-difluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5489390.png)
![6-({[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5489406.png)
![ethyl 5-[(2-ethoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5489407.png)
![4-(tetrahydro-2H-pyran-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5489412.png)
![2-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5489417.png)
